Trimethoxy(4-vinylphenyl)silane
Overview
Description
Trimethoxy(4-vinylphenyl)silane is a silicon-containing monomer that can be polymerized and copolymerized to create various polymers with unique properties. The presence of the vinyl group allows for polymerization, while the trimethoxy groups can undergo hydrolysis and condensation reactions to form silsesquioxane structures, which are a class of hybrid organic-inorganic materials .
Synthesis Analysis
The synthesis of silicon-containing monomers like trimethoxy(4-vinylphenyl)silane involves the preparation of monomers with functional groups that can undergo polymerization. For instance, p-vinylphenoxy(trimethyl)silane has been prepared and copolymerized with styrene . Similarly, trimethoxy(vinyl)silane (VTS) is polymerized through radical mechanisms and then subjected to hydrolytic polycondensation to form polyvinylpolysilsesquioxane (PVPS) .
Molecular Structure Analysis
The molecular structure of trimethoxy(4-vinylphenyl)silane includes a phenyl ring with a vinyl group attached, which is essential for polymerization. The trimethoxy groups are reactive sites for hydrolysis and condensation, leading to the formation of cross-linked structures. The molecular structure of the resulting polymers can be tailored by the choice of comonomers and the conditions of polymerization and hydrolysis .
Chemical Reactions Analysis
Trimethoxy(4-vinylphenyl)silane can undergo various chemical reactions, including photolysis, which can lead to the formation of nano-sized cross-linked polyoxocarbosilane with superior thermal stability . It can also react with sulfonamides in the presence of N-bromosuccinimide to produce bromosulfamidation products . The vinyl group in the molecule is a reactive site for polymerization, while the trimethoxy groups can participate in hydrolysis and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from trimethoxy(4-vinylphenyl)silane are influenced by the degree of polymerization and cross-linking. For example, PVPS gel films exhibit transparency, homogeneity, and improved mechanical and heat-resisting properties . The copolymers synthesized from vinyl p-tert-butylbenzoate with 3-methacryloxypropyltris(trimethylsiloxy)silane show increased oxygen permeability, which is significant for applications requiring gas permeability .
Scientific Research Applications
Application 1: Synthesis of Copolymer Phosphors for Near UV-Based LED
- Summary of the Application : Trimethoxy(4-vinylphenyl)silane is used in the synthesis of a novel copolymer phosphor with high thermal resistance and good ultraviolet aging resistance . This copolymer phosphor is used in White Light Emitting Diodes (WLEDs) and shows bright pure-red emission and good resistance to UV aging .
- Methods of Application or Experimental Procedures : The copolymer phosphor was synthesized by radical polymerization from the Eu-complex and siloxane . Trimethoxy(4-vinylphenyl)silane was used in the synthesis process .
- Results or Outcomes : The copolymer phosphor showed intense red emission peaked at 613 nm, corresponding to the 5 D 0 → 7 F 2 transition of Eu (III) ions, under UV excitation . The fluorescence lifetime is calculated as 0.586 ms, with a loss of 0.003 ms after aging for 150 h . The thermal stability shows excellent resistance to high temperature, and the initial decomposition temperature is 153 °C, which meets the requirement of LED operating temperature . The CIE of the LED device is (0.625, 0.308) under excitation at 365 nm .
Application 2: Reactive Silane Coupling Agent
- Summary of the Application : Trimethoxy(4-vinylphenyl)silane serves as a reactive silane coupling agent, facilitating the covalent binding between organic and inorganic materials . This versatile product finds applications in the development of drug delivery systems, biomaterial coatings, and surface modifications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use case. Generally, Trimethoxy(4-vinylphenyl)silane would be applied to the surface of the material and allowed to react, forming a covalent bond between the organic and inorganic materials .
Safety And Hazards
properties
IUPAC Name |
(4-ethenylphenyl)-trimethoxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3Si/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBNYCMVZQRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)C=C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575633 | |
Record name | (4-Ethenylphenyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(4-vinylphenyl)silane | |
CAS RN |
18001-13-3 | |
Record name | (4-Ethenylphenyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(4-vinylphenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.